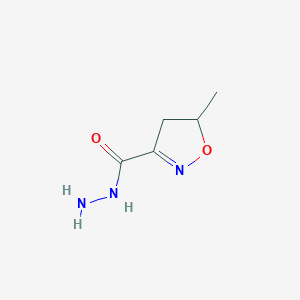
5-Methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide is a heterocyclic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes a five-membered ring containing both nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide typically involves the cyclization of β-hydroxy amides. One common method employs Deoxo-Fluor® as a reagent at room temperature, which facilitates the cyclodehydration process . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using flow chemistry techniques. This involves the continuous flow of reactants through a packed reactor containing commercial manganese dioxide, which aids in the oxidative aromatization of oxazolines to oxazoles . This method enhances safety and efficiency, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 5-Methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents such as manganese dioxide.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Manganese dioxide is commonly used for the oxidative aromatization of oxazolines to oxazoles.
Substitution: Reagents such as bromotrichloromethane and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted oxazoles, which are valuable intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
5-Methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 5-Methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide exerts its effects involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can influence various biochemical pathways . Additionally, its unique structure allows it to participate in hydrogen bonding and other non-covalent interactions, further modulating its activity .
Comparación Con Compuestos Similares
4,5-Dihydro-1,2-oxazole: Shares a similar core structure but lacks the methyl and carbohydrazide groups.
Isoxazole Derivatives: These compounds have a similar five-membered ring structure but differ in their substituents and functional groups.
Uniqueness: 5-Methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide stands out due to its specific functional groups, which confer unique chemical properties and reactivity. Its ability to undergo diverse chemical reactions and form stable complexes makes it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
89417-90-3 |
|---|---|
Fórmula molecular |
C5H9N3O2 |
Peso molecular |
143.14 g/mol |
Nombre IUPAC |
5-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide |
InChI |
InChI=1S/C5H9N3O2/c1-3-2-4(8-10-3)5(9)7-6/h3H,2,6H2,1H3,(H,7,9) |
Clave InChI |
GGCZXKCICXESTN-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=NO1)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


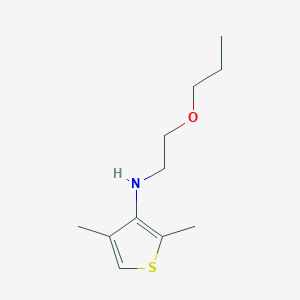
![4-[(4-Phenylpiperazin-1-yl)methyl]naphthalene-1-carbonitrile](/img/structure/B14395215.png)
![5-Hydrazinyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14395222.png)
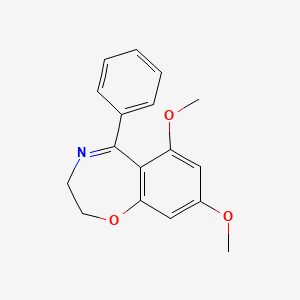
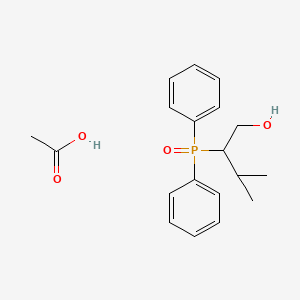
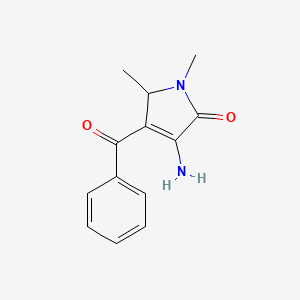
![2,4,6-Trimethoxy-3-[(propan-2-yl)oxy]phenol](/img/structure/B14395249.png)
![2-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate](/img/structure/B14395255.png)
![2-[3-(2-Methylpropoxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14395270.png)
![N,N-Bis{2-[(naphthalen-1-yl)oxy]ethyl}acetamide](/img/structure/B14395280.png)
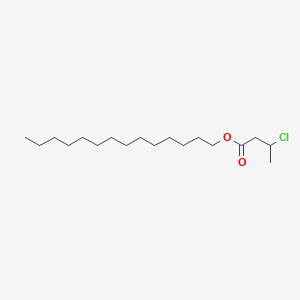
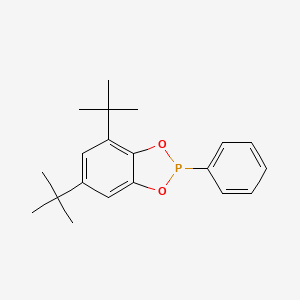
![[2-(3-Hydroxybutyl)-4-oxocyclopentyl]methyl acetate](/img/structure/B14395306.png)
![1-(4-Chlorophenoxy)-3-[(oxan-2-yl)oxy]propan-2-ol](/img/structure/B14395314.png)
